molecular formula C19H22FNO6S2 B2785286 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine CAS No. 1448046-68-1

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Cat. No. B2785286
CAS RN: 1448046-68-1
M. Wt: 443.5
InChI Key: RQAHCWALWVLMMC-UHFFFAOYSA-N
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Description

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine, commonly known as FMSP, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. FMSP belongs to the class of sulfonamide compounds and has been found to exhibit potent inhibitory activity against various enzymes and receptors.

Mechanism of Action

The mechanism of action of FMSP involves its ability to bind to the active site of the target enzyme or receptor, thereby inhibiting its activity. FMSP has been found to exhibit selective inhibitory activity against specific enzymes and receptors, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
FMSP has been found to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, FMSP has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

FMSP has several advantages for use in lab experiments, such as its high potency and selectivity against specific enzymes and receptors. However, its complex synthesis process and high cost may limit its widespread use in research.

Future Directions

The potential therapeutic applications of FMSP are vast, and several future directions can be explored to further understand its mechanism of action and optimize its use in drug development. Some of these directions include the development of new synthetic routes for FMSP, the identification of new targets for FMSP, and the optimization of its pharmacokinetic properties for better efficacy and safety.

Synthesis Methods

The synthesis of FMSP involves a multi-step process that starts with the reaction of 3-fluoro-4-methoxyaniline with methanesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to form the desired product, FMSP.

Scientific Research Applications

FMSP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO6S2/c1-26-14-3-5-15(6-4-14)28(22,23)16-9-11-21(12-10-16)29(24,25)17-7-8-19(27-2)18(20)13-17/h3-8,13,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAHCWALWVLMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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